KKI 5
Overview
Description
KKI-5 is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. It has shown potential as an anticancer chemotherapeutic agent and may also be used in the treatment of angioedema . The compound has a molecular formula of C35H55N11O9 and a molecular weight of 773.88 g/mol .
Scientific Research Applications
KKI-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study serine protease inhibition and enzyme kinetics.
Biology: Investigated for its role in modulating cellular processes involving kallikrein and plasmin.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting breast cancer cell invasion.
Industry: Utilized in the development of therapeutic agents targeting protease-related diseases.
Mechanism of Action
Kallikrein inhibitors work by blocking the enzymatic activity of plasma kallikrein in releasing bradykinin, the major biologic peptide that promotes swelling and pain associated with attacks of HAE . By reversibly binding to plasma kallikrein, these inhibitors can regulate plasma kallikrein activity and prevent recurrent angioedema attacks .
Safety and Hazards
Kallikrein inhibitors should be handled with care. Users are advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation . Clinical trials have shown that certain Kallikrein inhibitors were safe and well tolerated at all studied doses in healthy volunteers .
Future Directions
There are several future directions for the development and use of Kallikrein inhibitors. For instance, the possibility of administering C1INH concentrate by subcutaneous infusion is under active consideration . Additionally, new drugs are being developed for the treatment of HAE attacks or for short-term or long-term prophylaxis . Harnessing controlled kinin formation is also of potential therapeutic interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: KKI-5 is synthesized through a peptide synthesis process. The sequence of KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by acetylation and amidation to obtain the final product.
Industrial Production Methods: Industrial production of KKI-5 involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions: KKI-5 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used for coupling amino acids.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support.
Major Products: The major product formed from these reactions is the KKI-5 peptide itself, with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 .
Comparison with Similar Compounds
Aprotinin: Another serine protease inhibitor that inhibits trypsin, chymotrypsin, and plasmin.
Ecallantide: A kallikrein inhibitor used in the treatment of hereditary angioedema.
Camostat: A serine protease inhibitor that targets trypsin and other proteases.
Uniqueness of KKI-5: KKI-5 is unique in its specific inhibition of tissue kallikrein and plasmin, making it particularly valuable in research focused on these enzymes. Its ability to attenuate breast cancer cell invasion further distinguishes it from other serine protease inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZYLOMMGMLDHT-BIVGDOEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N11O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914102 | |
Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97145-43-2 | |
Record name | KKI 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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